molecular formula C9H11BrN2O3 B1522266 5-Bromo-N,3-dimethoxy-N-methylpicolinamide CAS No. 1171919-90-6

5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Cat. No.: B1522266
CAS No.: 1171919-90-6
M. Wt: 275.1 g/mol
InChI Key: OTKONIFRHMHLGF-UHFFFAOYSA-N
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Description

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C9H11BrN2O3 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Studies

5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a compound closely related to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, has been identified as one of the most potent and selective σ2 receptor ligands. This highlights its potential for use in receptor binding studies, particularly in exploring the σ(1) and σ(2) receptors. The structural modifications within its amine portion significantly influence its binding affinity and selectivity, making it a valuable tool for understanding receptor interactions (Kuo‐hsien Fan, J. Lever, S. Z. Lever, 2011; R. Xu, J. Lever, S. Z. Lever, 2007).

Photostabilization of Polymers

Compounds related to this compound, such as various thiophene derivatives, have been synthesized and demonstrated to reduce the level of photodegradation in poly(vinyl chloride) films. This suggests potential applications in the photostabilization of polymers, where such compounds could be used as additives to extend the life and maintain the integrity of polymer-based materials (A. Balakit et al., 2015).

Synthesis of Novel Compounds

The chemical structure of this compound facilitates the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. For example, new heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, suggesting their utility in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

DNA Methylation and Cell Differentiation

Bromodeoxyuridine (BrdU), a compound structurally similar to this compound, has been used in studies to monitor DNA replication. It has been observed that neural stem cells exposed to BrdU undergo significant changes in DNA methylation and differentiation, suggesting that similar brominated compounds might influence cellular processes and differentiation pathways (L. Schneider, F. d’Adda di Fagagna, 2012).

Drug Discovery and Synthesis

The compound 5-bromo-2-methylamino-8-methoxyquinazoline, which shares structural features with this compound, serves as a key intermediate in drug discovery. Improvements in the synthesis process of such compounds, including the introduction of telescoping processes, have enhanced efficiency and yield, underscoring their importance in medicinal chemistry (K. Nishimura, T. Saitoh, 2016).

Biochemical Analysis

Biochemical Properties

5-Bromo-N,3-dimethoxy-N-methylpicolinamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily due to its bromine and methoxy groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules . These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can alter the production of proteins and other biomolecules. Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in enzyme activity, which in turn can affect various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and alterations in metabolic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical activity and interactions with biomolecules.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. Its subcellular localization can affect its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKONIFRHMHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217972
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-90-6
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.